molecular formula C9H8N6O3 B8734964 1-(3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)guanidine CAS No. 88540-87-8

1-(3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)guanidine

Cat. No.: B8734964
CAS No.: 88540-87-8
M. Wt: 248.20 g/mol
InChI Key: QVFBPUZDEARQLY-UHFFFAOYSA-N
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Description

N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a compound that belongs to the class of guanidines and oxadiazoles. This compound is characterized by the presence of a guanidine group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves the reaction of 3-nitrobenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted guanidines, and various cyclic compounds. These products can have different properties and applications depending on their structure and functional groups.

Scientific Research Applications

N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine include other guanidine derivatives and oxadiazole-containing compounds. Examples include:

Uniqueness

The uniqueness of N’'-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

88540-87-8

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

2-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]guanidine

InChI

InChI=1S/C9H8N6O3/c10-8(11)13-9-12-7(14-18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,13,14)

InChI Key

QVFBPUZDEARQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)N=C(N)N

Origin of Product

United States

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